molecular formula C6H6ClN3O3 B1602186 4-Chloro-6-methoxy-2-methyl-5-nitropyrimidine CAS No. 60331-15-9

4-Chloro-6-methoxy-2-methyl-5-nitropyrimidine

Cat. No. B1602186
CAS RN: 60331-15-9
M. Wt: 203.58 g/mol
InChI Key: XENBELIGWDKZOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-methoxy-2-methyl-5-nitropyrimidine is a chemical compound with the CAS Number: 60331-15-9 . It has a molecular weight of 203.58 . The IUPAC name for this compound is 4-chloro-6-methoxy-2-methyl-5-nitropyrimidine .


Molecular Structure Analysis

The InChI code for 4-Chloro-6-methoxy-2-methyl-5-nitropyrimidine is 1S/C6H6ClN3O3/c1-3-8-5(7)4(10(11)12)6(9-3)13-2/h1-2H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound should be stored in a refrigerator .

Scientific Research Applications

Synthesis of Purines

Methylaminolysis of derivatives of 4-chloro-2,6-dimethyl-5-nitropyrimidine, a close relative of 4-chloro-6-methoxy-2-methyl-5-nitropyrimidine, has been used in the synthesis of various purines. These purines were tested as amplifiers of phleomycin against E. coli, indicating a potential application in enhancing antibiotic efficacy (Brown, Jones, Angyal, & Grigg, 1972).

Creation of Monomethoxy-1,2,4,6,8-Pentaazanaphthalenes

Research on 4-hydrazino-2-methoxy-6-methyl-5-nitropyrimidine, closely related to 4-chloro-6-methoxy-2-methyl-5-nitropyrimidine, led to the creation of various monomethoxy-1,2,4,6,8-pentaazanaphthalenes. These compounds were investigated for their chemical properties and potential applications in medicinal chemistry (Brown & Sugimoto, 1971).

Reaction with Sodium Alkoxides

The reaction of methyl N‐Methyl‐N‐(6‐substituted‐5‐nitropyrimidin‐4‐yl)glycinates, derived from 6-substituted-4-chloro-5-nitropyrimidines, with sodium alkoxides showed significant transformations. This research provides insights into the reactivity and potential applications of these compounds in synthetic chemistry (Susvilo, Brukštus, & Tumkevičius, 2006).

Conversion into Pyrazoles

4-Methoxy-5-nitropyrimidine, a compound structurally similar to 4-chloro-6-methoxy-2-methyl-5-nitropyrimidine, was found to convert into pyrazoles under specific conditions. This conversion provides a pathway for the synthesis of pyrazoles, which are important in medicinal chemistry (Biffin, Brown, & Porter, 1968).

Transetherification of Alkoxy-Derivatives

Studies on alkoxy-derivatives of pyrimidines, closely related to 4-chloro-6-methoxy-2-methyl-5-nitropyrimidine, revealed their ability to undergo transetherification. This property is significant in chemical synthesis and drug design (Brown & Sugimoto, 1970).

Synthesis of Triazolo-Pyrimidines

The synthesis of 8-nitro- and 7-methoxy-8-nitro-1,2,4-triazolo[1,5-c]-pyrimidines from 4-hydrazino-5-nitropyrimidine and its 6-methoxy derivative, structurally similar to 4-chloro-6-methoxy-2-methyl-5-nitropyrimidine, showed new pathways in the creation of triazolo-pyrimidines (Śliwa, Rousseaux, Blondeau, & Sliwa, 1990).

Synthesis of Cytokinins Analogues

The reaction of 4-chloro-6-methylamino-5-nitropyrimidine with various compounds led to the synthesis of pyrrolo[3,2-d]pyrimidines, which are related to cytokinins, indicating potential applications in plant biology and agriculture (Gregson & Shaw, 1985).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-chloro-6-methoxy-2-methyl-5-nitropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O3/c1-3-8-5(7)4(10(11)12)6(9-3)13-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XENBELIGWDKZOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10576246
Record name 4-Chloro-6-methoxy-2-methyl-5-nitropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10576246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-methoxy-2-methyl-5-nitropyrimidine

CAS RN

60331-15-9
Record name 4-Chloro-6-methoxy-2-methyl-5-nitropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10576246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4,6-dichloro-2-methyl-5-nitropyrimidine (6.54 g) in methanol (31.5 mL) was added sodium methoxide (28% methanol solution, 6.05 mL) in a dropwise manner under ice-cooling, and the mixture was stirred at the same temperature for 1 hour, and then stirred at room temperature for 1.5 days. The reaction mixture was poured into water, and the resulting mixture was extracted with diethyl ether. The extract was washed with water and brine, and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel (eluent: n-hexane−n-hexane/ethyl acetate=9/1) to give the title compound (5.7 g).
Quantity
6.54 g
Type
reactant
Reaction Step One
Quantity
6.05 mL
Type
reactant
Reaction Step One
Quantity
31.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-methoxy-2-methyl-5-nitropyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-methoxy-2-methyl-5-nitropyrimidine
Reactant of Route 3
Reactant of Route 3
4-Chloro-6-methoxy-2-methyl-5-nitropyrimidine
Reactant of Route 4
Reactant of Route 4
4-Chloro-6-methoxy-2-methyl-5-nitropyrimidine
Reactant of Route 5
4-Chloro-6-methoxy-2-methyl-5-nitropyrimidine
Reactant of Route 6
4-Chloro-6-methoxy-2-methyl-5-nitropyrimidine

Citations

For This Compound
2
Citations
MEC Biffin, DJ Brown, T Sugimoto - Journal of the Chemical Society C …, 1970 - pubs.rsc.org
Synthetic routes to 1,2-dihydro-1,2,4,6,8-penta-azanaphthalene and its mono-, di-, and tri-methyl derivatives have been developed. Oxidation by silver oxide in aprotic media gave the …
Number of citations: 15 pubs.rsc.org
T Sugimoto - 1971 - search.proquest.com
… from 4-chloro-6-methoxy-2-methyl-5-nitropyrimidine (II-1, R=Me)(Urban and Schnider, 1958) via the intermediates, 4-hydrazino-6-methoxy-2-methyl-5- nitropyrimidine (II-2, R=Me) and 4…
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.